Batzelladine G
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Overview
Description
Batzelladine G is a polycyclic guanidine alkaloid isolated from marine sponges, particularly those belonging to the Poecilosclerida order . These compounds are known for their complex structures and significant biological activities, making them a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of batzelladine G involves multiple steps, including the construction of its tricyclic guanidinium core. One common synthetic route involves the use of a [4+2] annulation approach, combining vinyl carbodiimides with N-alkyl imines . This method allows for the precise control of stereochemistry around the tricyclic skeleton
Chemical Reactions Analysis
Batzelladine G undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, often facilitated by reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction may yield amine-functionalized products .
Scientific Research Applications
Batzelladine G has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of batzelladine G involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and disrupt cellular processes in microorganisms, leading to their death . The exact molecular targets and pathways are still under investigation, but its guanidinium core is believed to play a crucial role in its bioactivity .
Comparison with Similar Compounds
Batzelladine G is part of a larger family of polycyclic guanidine alkaloids, which includes compounds like batzelladine A, B, C, and D . These compounds share similar structural features but differ in their side chains and stereochemistry. This compound is unique due to its specific tricyclic guanidinium core and the particular arrangement of its functional groups . Other similar compounds include crambescidins and netamines, which also exhibit significant biological activities .
Properties
CAS No. |
188112-84-7 |
---|---|
Molecular Formula |
C39H68N6O3 |
Molecular Weight |
669.0 g/mol |
IUPAC Name |
9-[(1S,4S,6R,10R)-9-hydroxy-10-methyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-en-6-yl]nonan-2-yl (1S,4S,5S,6R)-6-methyl-10-nonyl-7,9,12-triazatricyclo[6.3.1.04,12]dodec-7-ene-5-carboxylate |
InChI |
InChI=1S/C39H68N6O3/c1-5-6-7-8-9-12-15-18-30-25-34-22-23-35-36(29(4)40-38(41-30)44(34)35)37(46)48-28(3)17-14-11-10-13-16-19-31-26-33-21-20-32-24-27(2)45(47)39(42-31)43(32)33/h27-36,47H,5-26H2,1-4H3,(H,40,41)/t27-,28?,29-,30?,31-,32+,33+,34+,35+,36+/m1/s1 |
InChI Key |
FMRPIQGALIIBOX-QHMCLULKSA-N |
Isomeric SMILES |
CCCCCCCCCC1C[C@@H]2CC[C@@H]3N2C(=N[C@@H]([C@@H]3C(=O)OC(C)CCCCCCC[C@@H]4C[C@@H]5CC[C@@H]6N5C(=N4)N([C@@H](C6)C)O)C)N1 |
Canonical SMILES |
CCCCCCCCCC1CC2CCC3N2C(=NC(C3C(=O)OC(C)CCCCCCCC4CC5CCC6N5C(=N4)N(C(C6)C)O)C)N1 |
Origin of Product |
United States |
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